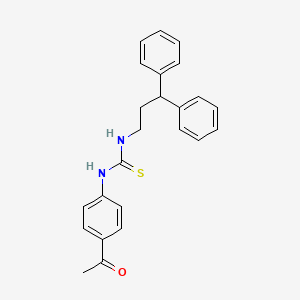![molecular formula C26H18N2O4S B10864863 N-{(5Z)-5-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzamide](/img/structure/B10864863.png)
N-{(5Z)-5-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[5-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a chromenylidene moiety, and a thiazolylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenylidene Intermediate: This step involves the condensation of 4-methoxybenzaldehyde with a suitable chromone derivative under acidic or basic conditions to form the chromenylidene intermediate.
Thiazole Ring Formation: The chromenylidene intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring. This step often requires the use of catalysts such as Lewis acids and may be conducted under reflux conditions.
Benzamide Coupling: Finally, the thiazole intermediate is coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromenylidene moiety can be reduced to dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives and reduced forms of the chromenylidene moiety.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N~1~-[5-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[5-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N~1~-[5-[2-(4-HYDROXYPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N~1~-[5-[2-(4-METHYLPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N~1~-[5-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-4-OXO-1,3-THIAZOL-2(4H)-YL]BENZAMIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can lead to differences in its biological activity and its interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C26H18N2O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[2-(4-methoxyphenyl)chromen-4-ylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C26H18N2O4S/c1-31-18-13-11-16(12-14-18)22-15-20(19-9-5-6-10-21(19)32-22)23-25(30)28-26(33-23)27-24(29)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,28,29,30)/b23-20- |
InChI Key |
BPURMLCEEJAGAS-ATJXCDBQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)NC(=NC(=O)C4=CC=CC=C4)S3)/C5=CC=CC=C5O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=NC(=O)C4=CC=CC=C4)S3)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10864785.png)

![N-(4-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10864797.png)
![4-[({[5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10864799.png)
![N-(9-{1-[(1,3-Dihydroxy-2-propanyl)oxy]-2-hydroxyethyl}-6-oxo-6,9-dihydro-1H-purin-2-YL)benzamide](/img/structure/B10864806.png)
![ethyl (2E)-2-{[(3,4-dichlorophenyl)amino]methylidene}-3-oxobutanoate](/img/structure/B10864811.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10864814.png)
![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10864824.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10864832.png)
![N-benzyl-1-[(4-chlorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B10864833.png)
![4-[11-(4-tert-butylphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10864841.png)
![7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10864851.png)
![ethyl (1E)-N-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)ethanimidate](/img/structure/B10864858.png)
